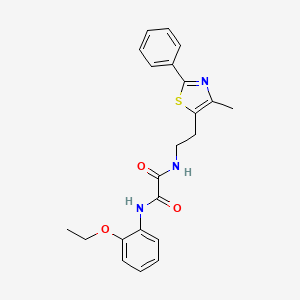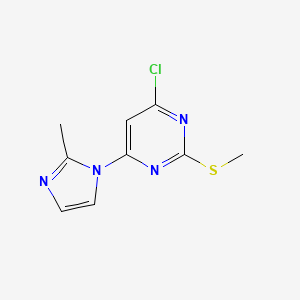
4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various routes. An efficient method to synthesize 4-aryl-5-pyrimidinylimidazoles, which are closely related to the compound of interest, involves starting from 2,4-dichloropyrimidine. This process includes a regioselective Sonogashira coupling followed by nucleophilic substitution to form pyrimidinylalkyne derivatives. These intermediates are then oxidized to 1,2-diketones and finally undergo cyclocondensation to yield the desired pyrimidinyl imidazoles .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular structure of pyrimidine derivatives. Density functional theory (DFT) calculations can provide insights into the equilibrium geometry and vibrational wave numbers of these compounds. The molecular structure is further analyzed through various computational methods, including NBO analysis, which helps in understanding the stability of the molecule due to hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. For instance, a domino reaction involving 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids leads to the cleavage of the substrate and formation of substituted pyrazoles and aniline . This showcases the reactivity of the pyrimidine ring when combined with other heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the presence of a chloro group can affect the molecule's reactivity and interaction with biological targets. Theoretical predictions of nonlinear optical behavior and molecular docking studies can suggest potential applications of these compounds as chemotherapeutic agents. The molecular electrostatic potential (MEP) analysis can reveal the distribution of charges across the molecule, which is crucial for understanding its reactivity and interaction with other molecules .
科学的研究の応用
Domino Reaction in Heterocyclic Chemistry
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine has been studied in the context of heterocyclic chemistry. A 2014 study by Erkin and Ramsh demonstrated its use in a domino reaction, leading to the formation of substituted pyrazoles and anilines. This research highlights the potential of this compound in synthetic organic chemistry, particularly in the creation of complex heterocyclic structures (Erkin & Ramsh, 2014).
Synthesis of Thietanylpyrimidine and Thietanylimidazole Derivatives
Meshcheryakova and Kataev (2013) focused on synthesizing new derivatives of pyrimidine and imidazole, incorporating this compound. This study is significant for developing novel compounds with potential applications in medicinal chemistry and drug design (Meshcheryakova & Kataev, 2013).
Azido-Tetrazole Tautomerism in Methylsulfanyl Thieno[3,2-d]pyrimidine Derivatives
A 2019 study by Sirakanyan, Hakobyan, and Hovakimyan explored the synthesis of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives and their azido-tetrazole tautomerism. This research contributes to understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Sirakanyan, Hakobyan, & Hovakimyan, 2019).
Cytoprotective Antiulcer Activity of Pyrimidine Derivatives
Ikeda et al. (1996) investigated the antiulcer activity of pyrimidine derivatives, including those related to this compound. This study provides insights into the potential therapeutic applications of these compounds in treating ulcerative conditions (Ikeda et al., 1996).
Structural Studies and Molecular Conformation
Various studies have examined the crystal structure and molecular conformation of compounds related to this compound. For example, the research by Avasthi et al. (2003) and Liu et al. (2009) contributed to a deeper understanding of the structural properties of these compounds, which is crucial for their application in material science and molecular design (Avasthi et al., 2003; Liu et al., 2009).
特性
IUPAC Name |
4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-6-11-3-4-14(6)8-5-7(10)12-9(13-8)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHOUIFPTVCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

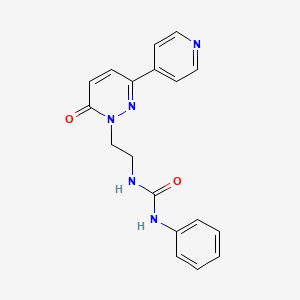
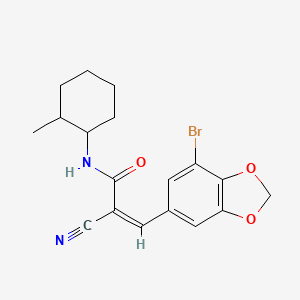
![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)
![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)
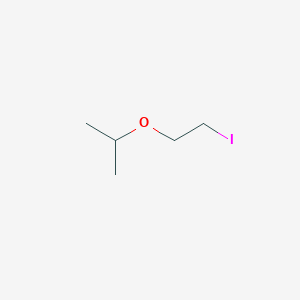
![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)
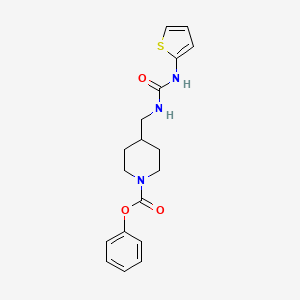


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)
![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)
